Fexofenadine is a second-generation histamine H1-receptor antagonist, a class of medications used to treat allergic conditions. It is the pharmacologically active metabolite of terfenadine. [, , ]
Mechanism of Action
Fexofenadine acts primarily by selectively blocking the histamine H1 receptor. This receptor, found in various tissues, mediates the effects of histamine, a molecule released during allergic reactions. By binding to this receptor, fexofenadine prevents histamine from binding and triggering downstream effects, such as vasodilation, increased vascular permeability, and smooth muscle contraction. [, , ]
Pharmacokinetics
Fexofenadine exhibits unique pharmacokinetic properties. It is minimally metabolized and primarily excreted unchanged in urine, bile, and the gastrointestinal tract. This minimal metabolism makes it an ideal probe for studying transport processes. []
Enantioselectivity:
Fexofenadine exists as two enantiomers, R-fexofenadine and S-fexofenadine. Studies show that the plasma concentration of R-fexofenadine is higher than that of the S-enantiomer. This stereoselective pharmacokinetic behavior is attributed to P-glycoprotein (P-gp)-mediated transport and its stereoselectivity. [, , ]
Role of Transporters:
P-glycoprotein (P-gp): A membrane efflux transporter that limits fexofenadine's absorption and brain penetration. [, , , , , , ]
Organic Anion Transporting Polypeptides (OATPs): These transporters mediate fexofenadine uptake in the intestines and liver. OATP2B1 plays a key role in its intestinal absorption and is also involved in drug interactions with fruit juices. [, , , , , , , ]
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Primarily involved in the biliary excretion of fexofenadine in mice. [, ]
Multidrug Resistance-Associated Protein 3 (MRP3/ABCC3): Contributes to the basolateral excretion of fexofenadine in mice. []
Drug Interactions
Fruit Juices: Fruit juices like grapefruit, orange, and apple juice can reduce the oral bioavailability of fexofenadine by inhibiting OATP activity, particularly OATP1A2 and OATP2B1. [, , , , ]
P-gp Inhibitors: Drugs inhibiting P-gp, such as itraconazole, verapamil, ketoconazole, fluvoxamine, and paroxetine, can increase fexofenadine exposure. [, , , , ]
Other Drugs: Studies have investigated potential interactions with other drugs like erythromycin, terfenadine, levothyroxine, omeprazole, shoseiryuto, and probenecid. [, , , , , ]
Applications
Emerging research suggests potential therapeutic applications of fexofenadine beyond its established use in allergies. For example, studies in mice suggest that fexofenadine may ameliorate intestinal inflammation in colitis models by regulating nuclear factor-κB signaling and endoplasmic reticulum stress. [, ]
Genetic Polymorphism Studies:
Research investigates the impact of genetic polymorphisms in transporter genes on fexofenadine pharmacokinetics. For example, studies examine the association of SLCO1B1 polymorphisms, which encode OATP1B1, with fexofenadine disposition, highlighting the influence of genetic variation on drug response. [, ]
Future Directions
Drug Delivery Strategies: Exploring the development of novel drug delivery systems, such as colon-specific prodrugs, to enhance fexofenadine's therapeutic efficacy in specific conditions. []
Understanding CNS Effects: Further investigation into the potential stimulating effects of fexofenadine on the central nervous system and its impact on cognitive function. [, , ]
Related Compounds
Terfenadine
Compound Description: Terfenadine is a first-generation antihistamine that is metabolized in the liver to fexofenadine, its active metabolite. [, ] Terfenadine itself has minimal antihistaminic activity. []
Relevance: Terfenadine is a prodrug of fexofenadine, meaning it is converted into fexofenadine in the body to exert its therapeutic effects. [, ] Structurally, terfenadine possesses a tert-butyl group attached to the main pharmacophore, whereas fexofenadine has a carboxylic acid group in the same position. This metabolic conversion is responsible for fexofenadine's improved safety profile compared to terfenadine, as the latter can cause cardiac arrhythmias. []
Desloratadine
Compound Description: Desloratadine is a second-generation antihistamine, marketed as the primary metabolite of loratadine. [] It is a selective inverse agonist of the histamine H1 receptor and exhibits antiallergic properties.
Relevance: Like fexofenadine, desloratadine is a second-generation antihistamine that is used to treat allergic conditions. [] Structurally, desloratadine shares the same core tricyclic structure with fexofenadine but differs in its substituents. While both drugs exhibit minimal sedating effects compared to first-generation antihistamines, their pharmacokinetic profiles and interactions with drug transporters can differ. []
Cetirizine
Compound Description: Cetirizine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor. [, ] It is used to treat allergic conditions like allergic rhinitis and urticaria.
Relevance: Similar to fexofenadine, cetirizine belongs to the second-generation antihistamine class and shares the objective of providing relief from allergy symptoms. [, ] They differ structurally in their substituent groups attached to the core tricyclic structure. While both drugs exhibit relatively low sedative properties, cetirizine has been shown to induce more sedation compared to fexofenadine in some studies. [, ]
Levocetirizine
Compound Description: Levocetirizine is the active enantiomer of cetirizine. [, ] It is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor and is used in the treatment of allergic conditions.
Relevance: Like fexofenadine, levocetirizine is a second-generation antihistamine used to manage allergic symptoms. [, ] Structurally, levocetirizine is the (R)-enantiomer of cetirizine, while fexofenadine is a racemic mixture. Both drugs exhibit low sedative potential, and their comparative efficacy for allergic rhinitis has been investigated, revealing no significant differences in effectiveness. []
Loratadine
Compound Description: Loratadine is a second-generation antihistamine that acts as a selective inverse agonist of the histamine H1 receptor. [] It is metabolized into its active form, desloratadine, in the body.
Ketoconazole
Compound Description: Ketoconazole is an antifungal medication that also acts as a P-glycoprotein (P-gp) inhibitor. [] It is used to treat various fungal infections.
Relevance: Although structurally unrelated to fexofenadine, ketoconazole is relevant due to its inhibitory effect on P-gp. [] Fexofenadine is a known substrate of P-gp, and its oral absorption is influenced by P-gp activity. Coadministration of ketoconazole, a P-gp inhibitor, can increase the oral bioavailability of fexofenadine by reducing its efflux back into the intestinal lumen. []
Omeprazole
Compound Description: Omeprazole is a proton pump inhibitor used to reduce gastric acid production. [] It is used to treat peptic ulcers, gastroesophageal reflux disease (GERD), and other conditions where reducing stomach acid is beneficial.
Rosuvastatin
Compound Description: Rosuvastatin is a statin medication used to lower cholesterol levels in the blood. [] It is used to reduce the risk of cardiovascular disease.
Chlorpheniramine
Compound Description: Chlorpheniramine is a first-generation antihistamine that blocks the action of histamine by binding to histamine H1 receptors. [, ] It is used to treat allergy symptoms such as sneezing, runny nose, itching, and watery eyes.
Relevance: Chlorpheniramine, unlike fexofenadine, is a first-generation antihistamine. [, ] They differ significantly in their chemical structures. The relevance lies in their shared therapeutic target - histamine H1 receptors, but their pharmacological profiles are different. Unlike fexofenadine, chlorpheniramine is known for its sedative effects. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fexofenadine Hydrochloride is the hydrochloride salt form of fexofenadine, a carboxylated metabolic derivative of terfenadine and second generation, long-lasting selective histamine H1 receptor antagonist, with antihistaminic activity. Upon administration, fexofenadine competitively binds of peripheral H1-receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This prevents binding of histamine to peripheral H1-receptors and prevents their activation. This prevents a histamine-mediated allergic reaction. Fexofenadine does not cross the blood-brain-barrier (BBB). Fexofenadine hydrochloride is a diarylmethane. Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Selective H1 receptor antagonist (Ki = 10 nM). Does not readily cross the blood-brain barrier. Orally active antiallergenic. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Fexofenadine HCl belongs to the class of drugs known as antihistamines. It acts by selective blockade of H1-receptors and is generally used in the treatment of seasonal allergic rhinitis. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Fexofenadine Hydrochloride is the hydrochloride salt form of fexofenadine, a carboxylated metabolic derivative of terfenadine and second generation, long-lasting selective histamine H1 receptor antagonist, with antihistaminic activity. Upon administration, fexofenadine competitively binds of peripheral H1-receptors in the gastrointestinal (GI) tract, blood vessels, and bronchial smooth muscle. This prevents binding of histamine to peripheral H1-receptors and prevents their activation. This prevents a histamine-mediated allergic reaction. Fexofenadine does not cross the blood-brain-barrier (BBB). Fexofenadine hydrochloride is a diarylmethane. Fexofenadine is a second generation antihistamine that is used for the treatment of allergic rhinitis, angioedema and chronic urticaria. Fexofenadine has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent acute liver injury.
Fenleuton is a 5-lipoxygenase inhibitor that may be used as a bronchodilator. It could be a mediators in the treatment of COPD, particularly in equine COPD as has been investigated.
Selective, potent mGlu5 receptor antagonist acting at an allosteric modulatory site (Kd values are 54 and 31 nM at rat and human recombinant mGlu5 receptors, respectively). Displays inverse agonist properties and blocks mGlu5 receptor basal activity (IC50 = 84 nM). Orally active, atypical anxiolytic. Fenobam is a a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype mGluR5. Fenobam displays inverse agonist properties; blocks mGluR5 constitutive activity in vitro (IC50 = 87 nM, slightly weaker than MPEP). Fenobam has been used as a lead compound for the development of a range of newer mGluR5 antagonists.
Fenmetozole HCl is an antagonist of the actions of ethanol, attenuating the ethanol-induced reduction in cerebellar cyclic guanosine monophosphate (cGMP) content, but significantly elevating cGMP levels when given alone.
Fenofibric acid is a fibrate that acts as a lipid-lowering agent, decreasing low-density lipoprotein cholesterol and triglycerides. It displays high affinity for liver fatty acid binding protein (Ki = 24 nM). Fenofibric acid increases plasma apolipoprotein A-II via the response element for peroxisome proliferator-activated receptors (PPARs), although it has very low affinity for PPARs (IC50s > 100 µM for both human PPARα or PPARγ). However, in a transactivation assay, it exhibits EC50 values of 18 and 30 µM for mouse and human PPARα, respectively. Fenofibric acid, when combined with statins, has been shown to be effective against mixed dyslipidemia in clinical trials. Fenofibric Acid is the active form of fenofibrate, a synthetic phenoxy-isobutyric acid derivate with antihyperlipidemic activity. Fenofibric acid is a monocarboxylic acid that is 2-methylpropanoic acid substituted by a 4-(4-chlorobenzoyl)phenoxy group at position 2. It is a metabolite of the drug fenofibrate. It has a role as a marine xenobiotic metabolite and a drug metabolite. It is a chlorobenzophenone, a monocarboxylic acid and an aromatic ketone. Fenofibric acid is a lipid-lowering agent that is used in severe hypertriglyceridemia, primary hyperlipidemia, and mixed dyslipidemia. It works to decrease elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, apolipoprotein B, while increasing high-density lipoprotein cholesterol. Due to its high hydrophilicity and poor absorption profile, prodrug ,[fenofibrate], and other conjugated compounds of fenofibric acid, such as choline fenofibrate, have been developed for improved solubility, gastrointestinal absorption, and bioavailability, and more convenient administration.
Selective peripheral D1 receptor agonist. Promotes sodium excretion in the proximal tubule. Vasodilatory, diuretic and antihypertensive effects in vivo. Fenoldopam is an agonist of dopamine D1A (D1R) and D1B (D5R) receptors (Kds = 17 and 11 nM, respectively). Fenoldopam is used to study the roles of these receptors, in cells and in vivo, and to alter hemodynamic properties, including hypertension, in animals. Fenoldopam is a benzazepine derivative with vasodilatory and antihypertensive properties. Fenoldopam, a dopamine (DA) receptor agonist, binds specifically to peripheral DA1 receptors and to alpha-2 adrenoceptors with moderate affinity. However, this agent exhibits no significant affinity to DA2, other alpha adrenergic, beta adrenergic, muscarinic, or serotonergic receptors. Receptor binding modulates the transmembrane flux of ions, thereby stimulating adenylate cyclase activity, as well as the release of prolactin. This results in vasodilatation, increased renal blood flow thereby enhancing natriuresis and diuresis leading to a lowering in diastolic blood pressure. Fenoldopam, also known as SK and F 82526J or corlopam, belongs to the class of organic compounds known as benzazepines. These are organic compounds containing a benzene ring fused to an azepine ring (unsaturated seven-membered heterocycle with one nitrogen atom replacing a carbon atom). Fenoldopam is a drug which is used for the in-hospital, short-term (up to 48 hours) management of severe hypertension when rapid, but quickly reversible, emergency reduction of blood pressure is clinically indicated, including malignant hypertension with deteriorating end-organ function. Fenoldopam is considered to be a practically insoluble (in water) and relatively neutral molecule. Fenoldopam has been detected in multiple biofluids, such as urine and blood. Within the cell, fenoldopam is primarily located in the membrane (predicted from logP). Fenoldopam is a benzazepine. It has a role as a dopaminergic antagonist, a vasodilator agent, an alpha-adrenergic agonist, a dopamine agonist and an antihypertensive agent.